In-depth Technical Guide: 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole (CAS No. 77451-51-5)
In-depth Technical Guide: 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole (CAS No. 77451-51-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole, commonly referred to as TsNT, is a stable, solid organic compound. While its direct biological activity is not extensively documented in publicly available literature, it serves as a critical reagent in synthetic organic chemistry. Its primary and most well-documented application is as a coupling agent in the phosphotriester approach of oligonucleotide synthesis, a fundamental process in the development of DNA- and RNA-based therapeutics and diagnostics. This guide provides a comprehensive overview of the available technical data, synthesis, and key applications of TsNT.
Chemical and Physical Properties
1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole is a white to slightly yellow crystalline powder.[1] The majority of its quantitative data is derived from chemical supplier specifications and publicly accessible chemical databases.
| Property | Value | References |
| CAS Number | 77451-51-5 | [1] |
| Molecular Formula | C₉H₈N₄O₄S | [1] |
| Molecular Weight | 268.25 g/mol | [1] |
| Melting Point | 133-135 °C | [1] |
| Physical Form | Solid, white to yellow crystalline powder | [1] |
| Purity | ≥98% (by HPLC) | [2] |
| Solubility | Soluble in many organic solvents. | [3] |
| Storage Temperature | Room Temperature | [4] |
Table 1: Physicochemical Properties of 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole
Synthesis
While a specific, detailed, and publicly available experimental protocol for the synthesis of 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole is not readily found in the searched literature, the synthesis can be logically inferred from general chemical principles and related reactions. The most probable synthetic route involves the reaction of 3-nitro-1,2,4-triazole with p-toluenesulfonyl chloride.
General Synthetic Pathway
The synthesis likely proceeds via a nucleophilic substitution reaction where the deprotonated 3-nitro-1,2,4-triazole acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride.
Caption: General synthesis pathway for 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole.
Postulated Experimental Protocol
Based on general organic synthesis procedures for similar compounds, a plausible experimental protocol would be as follows. Note: This is a theoretical protocol and should be optimized and validated in a laboratory setting.
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Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-nitro-1,2,4-triazole (1 equivalent) in an anhydrous solvent such as dichloromethane.
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Addition of Base: Add a suitable base, for example, triethylamine (1.1 equivalents), to the solution and stir the mixture under a nitrogen atmosphere at room temperature.
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Addition of Sulfonyl Chloride: Dissolve p-toluenesulfonyl chloride (1 equivalent) in the same anhydrous solvent and add it dropwise to the reaction mixture using the dropping funnel over a period of 30 minutes.
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Reaction: Stir the reaction mixture at room temperature for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion of the reaction, filter the mixture to remove the triethylammonium chloride precipitate. Wash the filtrate with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole.
Applications in Oligonucleotide Synthesis
The primary application of 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole is as a coupling reagent in the phosphotriester method of oligonucleotide synthesis.[5][6] In this role, it facilitates the formation of the crucial phosphodiester bond between two nucleoside units.
Experimental Workflow in Oligonucleotide Synthesis
The following diagram illustrates the general workflow of the phosphotriester method for oligonucleotide synthesis where TsNT is utilized as a coupling agent.
Caption: Experimental workflow for oligonucleotide synthesis using TsNT.
Detailed Experimental Protocol for Coupling Reaction
A specific experimental protocol for the use of an arenesulphonyl-3-nitro-1,2,4-triazole in the coupling of protected nucleosides has been described in the literature.[5] The following is a generalized protocol based on this information.
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Reactant Preparation: In an anhydrous pyridine solution, dissolve the protected nucleoside with a free 5'-hydroxyl group (1 equivalent) and the protected nucleoside phosphodiester (1.5 equivalents).
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Coupling Agent Addition: To this solution, add 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole (3 equivalents).
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Reaction: Allow the reaction to proceed at room temperature for 1-2 hours. The progress of the coupling can be monitored by TLC.
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Quenching and Work-up: After the reaction is complete, quench the reaction by adding an aqueous pyridine solution. The mixture is then concentrated, and the residue is partitioned between dichloromethane and water.
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Purification: The organic layer is separated, dried, and the solvent is evaporated. The resulting crude protected dinucleotide is then purified using silica gel chromatography.
Signaling Pathways
Based on the available literature, 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole is primarily utilized as a synthetic reagent and is not reported to be directly involved in biological signaling pathways. Its function is to facilitate the chemical synthesis of oligonucleotides, which are then used in biological research and drug development. These synthesized oligonucleotides can be designed to interact with and modulate specific signaling pathways, for example, as antisense oligonucleotides to downregulate gene expression. However, TsNT itself is a tool for their creation, not a participant in the biological processes they influence.
Safety and Handling
1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole is classified as an irritant.[1] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.[7]
Conclusion
1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole is a valuable synthetic tool, particularly in the field of oligonucleotide synthesis. Its role as a coupling agent in the phosphotriester method has been crucial for the chemical construction of DNA and RNA strands. While it does not appear to have direct biological activity or involvement in signaling pathways, its contribution to the synthesis of biologically active oligonucleotides makes it an important compound for researchers and professionals in drug development and molecular biology. Further research into optimizing its synthesis and exploring its utility in other areas of organic chemistry could expand its applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antisense oligonucleotides for inducing exon skipping and methods of use thereof - Patent US-9018368-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An Improved Protocol for the Synthesis of 1-(Mesitylenesulfonyl)-3-nitro-1,2,4-triazole (MSNT) | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
